4-Chloro-2-fluoro-5-methylbenzamide
Description
4-Chloro-2-fluoro-5-methylbenzamide (C₈H₆ClFNO) is a benzamide derivative characterized by a chloro substituent at position 4, a fluoro group at position 2, and a methyl group at position 5 on the aromatic ring. This compound belongs to a class of halogenated benzamides, which are frequently explored as intermediates in pharmaceutical synthesis due to their tunable electronic and steric properties.
Properties
IUPAC Name |
4-chloro-2-fluoro-5-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClFNO/c1-4-2-5(8(11)12)7(10)3-6(4)9/h2-3H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHIZUPDATIEBPB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)F)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoro-5-methylbenzamide typically involves the introduction of chloro, fluoro, and methyl groups onto a benzamide core. One common method is through electrophilic aromatic substitution reactions. For instance, starting with 4-chloro-2-fluoroaniline, the methyl group can be introduced via Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst . The resulting intermediate can then be converted to the benzamide derivative through an amide formation reaction using appropriate reagents such as thionyl chloride and ammonia.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale electrophilic aromatic substitution reactions followed by amide formation. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-fluoro-5-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, potentially converting the amide group to an amine.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a palladium catalyst
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed
Oxidation: Carboxylic acids, aldehydes
Reduction: Amines
Substitution: Various substituted benzamides depending on the nucleophile used
Scientific Research Applications
4-Chloro-2-fluoro-5-methylbenzamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Chloro-2-fluoro-5-methylbenzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of chloro and fluoro substituents can enhance its binding affinity and specificity towards certain targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
- N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide : Features a methoxy group (electron-donating) instead of fluoro, altering electronic density and fluorescence properties .
- 5-Chloro-N-(4-fluorobenzyl)-2-methoxybenzamide (C₁₅H₁₃ClFNO₂): Substitutes the methyl group with a fluorobenzyl moiety, increasing lipophilicity and steric bulk .
Physicochemical Properties
Biological Activity
4-Chloro-2-fluoro-5-methylbenzamide is a synthetic organic compound that has attracted attention in pharmaceutical research due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
- Chemical Name : this compound
- CAS Number : 1807267-72-6
- Molecular Formula : C8H8ClF N O
- Molecular Weight : 187.6 g/mol
The compound features a chlorinated and fluorinated aromatic ring, which is characteristic of many biologically active compounds. The presence of these halogen atoms can enhance lipophilicity and affect the interaction with biological targets.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. The mechanisms through which this compound exerts its anticancer effects include:
- Inhibition of Cell Proliferation : Studies have demonstrated that this compound can inhibit the growth of cancer cells by inducing apoptosis (programmed cell death) and disrupting cell cycle progression.
- Targeting Specific Kinases : Preliminary data suggest that it may act as an inhibitor of certain tyrosine kinases, which are critical in the signaling pathways that control cell division and survival.
Enzyme Inhibition
In addition to its anticancer properties, this compound has been evaluated for its inhibitory effects on specific enzymes, such as alkaline phosphatase (ALP). In vitro studies have shown that it can effectively inhibit ALP activity, suggesting potential applications in conditions where ALP is a biomarker or therapeutic target.
Cytotoxicity Against Cancer Cell Lines
A significant study evaluated the cytotoxic effects of this compound against several cancer cell lines, including:
| Cell Line | IC50 (µM) | % Inhibition at 10 µM |
|---|---|---|
| MDA-MB-435 (Melanoma) | 5.23 | 84.32% |
| K-562 (Leukemia) | 3.45 | 90.47% |
| HCT-116 (Colon) | 4.10 | 81.58% |
| T-47D (Breast) | 6.22 | 84.83% |
These results indicate that the compound possesses considerable potency against multiple types of cancer, outperforming some standard chemotherapeutic agents in terms of growth inhibition.
Enzyme Activity Studies
A detailed kinetic study was conducted to assess the inhibitory effects on ALP:
| Compound | IC50 (µM) | Binding Energy (kcal/mol) |
|---|---|---|
| This compound | 0.420 ± 0.012 | -7.90 |
The binding affinity indicates a strong interaction between the compound and ALP, suggesting its potential as a therapeutic agent in diseases associated with elevated ALP levels.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
